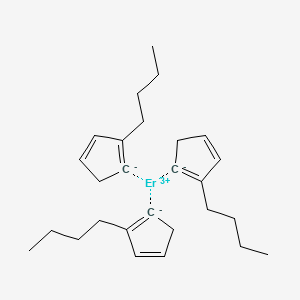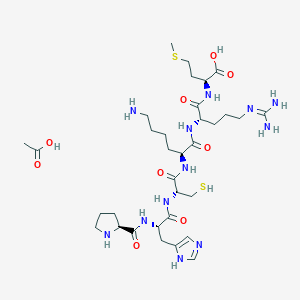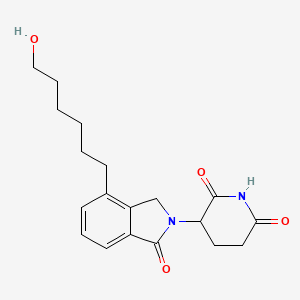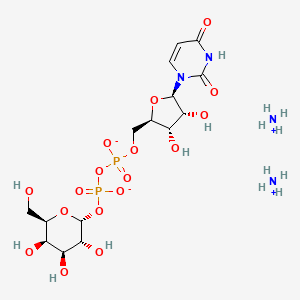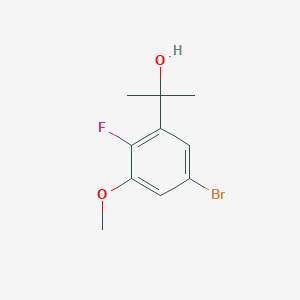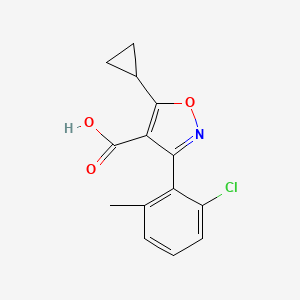![molecular formula C42H50N5O9P B14766643 3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features multiple functional groups, including methoxyphenyl, dioxopyrimidinyl, and phosphanyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the dioxopyrimidinyl group: This step may involve the reaction of the bicyclic core with a suitable pyrimidine derivative under acidic or basic conditions.
Attachment of the methoxyphenyl groups: The methoxyphenyl groups can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Formation of the phosphanyl group: The phosphanyl group can be introduced through a reaction with a phosphine derivative under controlled conditions.
Final assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without compromising the yield or purity.
Optimization of reaction conditions: Fine-tuning the temperature, pressure, and concentration of reagents to maximize efficiency.
Purification techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The dioxopyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The phosphanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted phosphanyl derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or interfering with nucleic acid function. The pathways involved would depend on the specific biological target and the nature of the interaction.
相似化合物的比较
Similar Compounds
- 3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a bicyclic core. This unique structure imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
属性
分子式 |
C42H50N5O9P |
|---|---|
分子量 |
799.8 g/mol |
IUPAC 名称 |
3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H50N5O9P/c1-27(2)47(28(3)4)57(54-24-12-23-43)56-36-35-38(46-25-29(5)37(48)44-40(46)50)55-41(36,39(49)45(35)6)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-7)20-16-31)32-17-21-34(52-8)22-18-32/h9-11,13-22,25,27-28,35-36,38H,12,24,26H2,1-8H3,(H,44,48,50)/t35-,36+,38-,41-,57?/m1/s1 |
InChI 键 |
ZRJVUDLMISMJKU-MTFHNKLUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(C(=O)N3C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(C(=O)N3C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


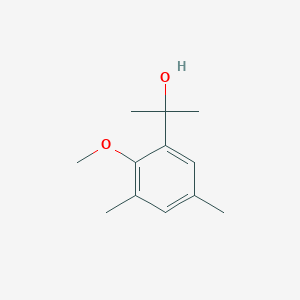
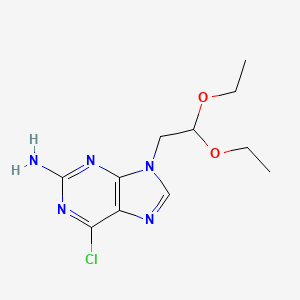
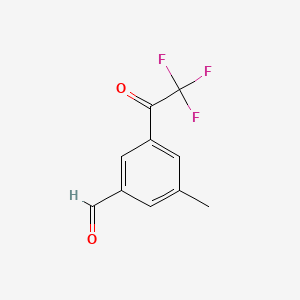
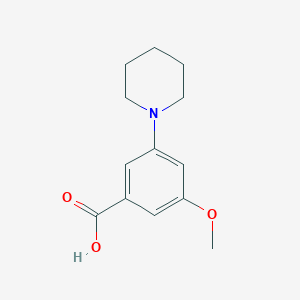
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
